3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Descripción

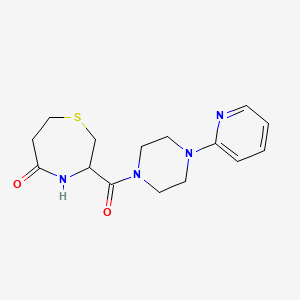

3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring a piperazine ring linked via a carbonyl group to a 1,4-thiazepan-5-one scaffold, with a pyridin-2-yl substituent on the piperazine nitrogen. This structure combines pharmacophoric elements common in central nervous system (CNS) and antimicrobial agents, including nitrogen-containing heterocycles (piperazine and pyridine) and a seven-membered thiazepanone ring.

Propiedades

IUPAC Name |

3-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c20-14-4-10-22-11-12(17-14)15(21)19-8-6-18(7-9-19)13-3-1-2-5-16-13/h1-3,5,12H,4,6-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVZYHYRMQEHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine-2-carboxylic acid with piperazine to form 4-(pyridin-2-yl)piperazine.

Formation of the Thiazepanone Ring: The next step involves the cyclization of the intermediate with a suitable thioamide to form the thiazepanone ring.

Final Coupling Reaction: The final step involves the coupling of the thiazepanone intermediate with a carbonylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of infectious diseases.

Industry: It is used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt essential biological pathways, leading to the death of bacterial cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperazine ring or the central scaffold. Below is a detailed comparison based on synthesis, physicochemical properties, and pharmacological relevance:

Structural Analog: 3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

- Substituent : Replaces pyridin-2-yl with m-tolyl (meta-methylphenyl).

- Reduced hydrogen-bonding capacity due to the absence of pyridine’s lone electron pair.

- Synthesis : Likely employs similar coupling strategies (e.g., carbodiimide-mediated amidation) but substitutes pyridine-containing piperazine with m-tolyl-piperazine .

Piperazine-Linked Dithiolone Derivatives

- Example : 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) ().

- Structural Differences: Replaces thiazepanone with dithiol-3-one rings. Contains chlorine substituents instead of pyridine.

- Synthesis : Prepared via nucleophilic substitution of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine.

- Pharmacological Potential: Dithiolones exhibit antimicrobial and anticancer activity, but their mechanism differs due to sulfur-rich scaffolds .

Aryl Piperazine Derivatives

- Example : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione ().

- Structural Differences: Features a butanedione linker instead of thiazepanone. Includes trifluoromethyl and thiophene groups.

Data Table: Key Comparisons

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely parallels methods for aryl piperazines (e.g., carbodiimide coupling) , while dithiolone derivatives rely on nucleophilic substitution .

- Bioactivity Trends: Pyridine and thiazepanone moieties suggest serotonin or dopamine receptor affinity, common in antipsychotics. Dithiolones’ sulfur atoms may confer redox-modulating properties, diverging from the target compound’s likely CNS focus .

- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Actividad Biológica

3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H23N5O

- Molecular Weight : 365.46 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets. The following sections detail its pharmacological properties and mechanisms of action.

Anticancer Activity

Research indicates that compounds with similar piperazine and thiazepan structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth in xenograft models, particularly in cancers associated with BRCA mutations .

| Study | Compound | Cancer Type | IC50 (nM) | Mechanism |

|---|---|---|---|---|

| Compound 56 | BRCA-deficient | 3.8 | PARP inhibition | |

| Thiazepan Derivative | Various | Varies | Cell cycle arrest |

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds similar to this compound have been studied for their potential as anxiolytics and antidepressants. These compounds often interact with serotonin and dopamine receptors, modulating neurotransmitter levels and contributing to mood regulation .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors) may lead to altered signaling pathways involved in mood and anxiety disorders.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as PARP, which plays a crucial role in DNA repair mechanisms; this inhibition can lead to increased apoptosis in cancer cells .

- Cell Cycle Regulation : By affecting the cell cycle, these compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies

Several case studies highlight the efficacy of related compounds:

- A study demonstrated that a piperazine derivative effectively reduced tumor size in a mouse model of breast cancer by inducing apoptosis through PARP inhibition .

- Another investigation reported that a thiazepan-containing compound showed promise in treating anxiety disorders by enhancing serotonergic activity in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.